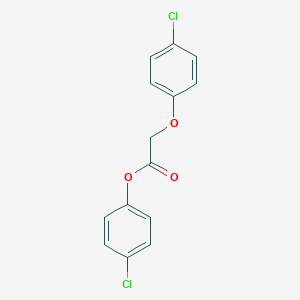

4-Chlorophenyl (4-chlorophenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorophenyl (4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C14H10Cl2O3 and its molecular weight is 297.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Plant Growth Regulator:

4-CPA is primarily used as a plant growth regulator . It plays a crucial role in managing plant growth by inhibiting root development during seed germination. This application is particularly noted in the treatment of mung beans, where 4-CPA is used to soak seeds before germination, leading to controlled growth characteristics and improved crop yield .

| Application | Details |

|---|---|

| Type | Plant Growth Regulator |

| Target Crop | Mung Beans |

| Method of Application | Seeds are soaked in a solution of 4-CPA before germination. |

| Effect | Restricts root growth, enhancing overall plant health and yield. |

Medicinal Applications

Pharmacological Properties:

Research has indicated that compounds related to 4-CPA exhibit potential therapeutic effects, particularly in the context of cancer treatment. For instance, studies have shown that 4-chlorophenylacetate can inhibit estrogen-induced mammary tumor formation in transgenic mice, suggesting a possible application in the prevention or treatment of estrogen-sensitive breast cancer .

Case Study:

In a study published in Cancer Letters, the efficacy of 4-CPA was evaluated in terms of its ability to inhibit tumor growth in an experimental model. The results demonstrated significant inhibition of tumor formation, highlighting its potential as an adjunct therapy for breast cancer .

| Study Reference | Findings |

|---|---|

| Cancer Letters | Inhibition of estrogen-induced mammary tumors in transgenic mice. |

| International Journal of Cancer | Demonstrated growth arrest in various neoplasias including breast cancer. |

Biochemical Research

Role as a Metabolic Agent:

4-CPA has been studied for its effects on metabolic pathways, particularly its role as a carbon and energy supplement in various biological systems. Its analogs have been investigated for their ability to influence cellular responses and metabolic processes .

Environmental Impact and Safety

While 4-CPA is beneficial in agricultural and medicinal contexts, its environmental impact must be considered. The compound is subject to regulatory scrutiny due to its potential effects on non-target organisms and ecosystems. The EPA has conducted assessments regarding its safety and environmental profile, ensuring that its use complies with safety standards .

Análisis De Reacciones Químicas

Synthetic Route

Mechanistic Insight :

- The Willgerodt-Kindler reaction facilitates sulfur insertion and subsequent hydrolysis to carboxylic acids .

- Sodium borohydride-mediated reduction of the acid to alcohol occurs via intermediate iodides .

Esterification and Hydrolysis

4-Chlorophenyl (4-chlorophenoxy)acetate undergoes reversible hydrolysis under acidic/basic conditions:

Reaction :

4 Chlorophenoxyacetic acid+4 ChlorophenolH+/OH−4 Chlorophenyl 4 chlorophenoxy acetate+H2O

Conditions :

- Acid-Catalyzed : 6N HCl, 60–80°C, 2–3 hrs (yields >95%) .

- Base-Catalyzed : 50% NaOH, 120°C, 3 hrs (yields 98.9%) .

Nucleophilic Substitutions

The compound participates in nucleophilic acyl substitutions due to its ester functionality:

Amidation

Key Data :

- Organotin(IV) derivatives show IC₅₀ values of 8–12 µM against HeLa and K562 cancer cells .

- Antibacterial activity against E. coli and S. aureus (MIC: 25–50 µg/mL) .

Antitumor Activity

- Induces apoptosis in neuroblastoma cells via PPARγ agonism .

- Inhibits DNA synthesis in leukemia cells at 10 µM .

Plant Growth Regulation

Stability and Degradation

- Photolysis : Degrades under UV light (λ = 254 nm) to 4-chlorophenol and acetic acid derivatives .

- Hydrolytic Half-Life :

Comparative Reactivity Table

Propiedades

Número CAS |

62095-40-3 |

|---|---|

Fórmula molecular |

C14H10Cl2O3 |

Peso molecular |

297.1 g/mol |

Nombre IUPAC |

(4-chlorophenyl) 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 |

Clave InChI |

ZHFUIQPOLJKHGH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl)Cl |

SMILES canónico |

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.